molecular formula C14H25NO10 B14028447 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B14028447
M. Wt: 367.35 g/mol
InChI Key: XEYNXCGNMKWIDO-BTEHUSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate is a synthetic derivative of amino sugars and dioxolanes with a molecular formula of C14H25NO10 and a molecular weight of 367.35 g/mol . Its complex structure, featuring a cyclopenta[d][1,3]dioxolane core and multiple chiral centers, makes it a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research . The presence of both amino and hydroxyl functional groups provides versatile sites for chemical modification, allowing researchers to create a library of derivatives for various applications. This compound is intended for research purposes such as investigating enzyme inhibition, receptor modulation, and as a precursor in the synthesis of more complex molecules . It is supplied as a solid with solubility in water and organic solvents, facilitating its use in a range of experimental conditions . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

2-[[(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C10H19NO4.C4H6O6/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12;5-1(3(7)8)2(6)4(9)10/h6-9,12H,3-5,11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+,8+,9-;1-,2-/m01/s1

InChI Key

XEYNXCGNMKWIDO-BTEHUSPRSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)N)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The preparation generally involves three key steps:

  • Step 1: Synthesis of a protected intermediate (compound I)
  • Step 2: Catalytic hydrogenation to obtain the racemic amine intermediate (compound II)
  • Step 3: Resolution of the racemic intermediate (compound II) to obtain the diastereomerically pure compound (III) dibenzoyl-L-tartrate salt, which corresponds to the target compound

This approach ensures high enantiomeric purity through crystallization of diastereomeric salts.

Detailed Synthetic Procedure

Catalytic Hydrogenation to Obtain Compound (II)
  • Starting from compound (I) (e.g., benzyl carbamate derivative), dissolve approximately 415–500 g in methanol or an ethanol/water mixture (70:30 v/v).
  • Add palladium on carbon (Pd/C) catalyst (around 5% w/w relative to substrate).
  • Conduct hydrogenation under hydrogen pressure (~3 bar) at elevated temperature (~50°C) for 2–18 hours until complete reduction is confirmed by HPLC or GC.
  • Filter off the catalyst and concentrate the filtrate under reduced pressure to yield compound (II) as a beige-white solid with purity >97% and yield around 98%.
Resolution to Obtain Diastereomerically Pure Compound (III)
  • Dissolve compound (II) in an ethanol/water mixture (70:30 v/v) at approximately 22–26°C.
  • Add an equimolar amount of enantiomerically pure dibenzoyl-L-tartaric acid monohydrate.
  • The mixture initially forms a clear solution; crystallization begins within 10 minutes to a few hours.
  • Stir the resulting slurry for 2–18 hours at temperatures ranging from 18°C to room temperature to allow complete crystallization.
  • Filter the crystals, wash with ethanol/water mixture, and dry under vacuum at 40–50°C.
  • The resulting dibenzoyl-L-tartrate salt (compound III) is obtained as a white crystalline solid with yields ranging from 35% to 39% and optical purity (diastereomeric excess) between 97.6% and 99.6% as measured by gas chromatography on the free amine.

Process Optimization and Scale-Up

  • The resolution step is sensitive to temperature; initial dissolution occurs at temperatures from 0°C up to the solvent boiling point, followed by cooling to between -50°C and +50°C to induce crystallization.
  • Recrystallization from similar or different solvents can improve purity.
  • Large-scale production involves controlled stirring, temperature regulation, and solvent composition to maximize yield and purity.

Summary Table of Preparation Conditions and Outcomes

Step Conditions Yield (%) Optical Purity (de) Notes
Catalytic hydrogenation Pd/C, 3 bar H2, 50°C, 2–18 h, MeOH or EtOH/H2O ~98 >97% (GC) High purity racemic intermediate
Resolution with dibenzoyl-L-tartaric acid EtOH/H2O (70/30), 18–26°C, 2–18 h crystallization 35–39 97.6–99.6% (GC) Diastereomeric salt formation
Recrystallization Variable solvents, 0 to 50°C Improves purity Up to 99.6% Optional for enhanced purity

Mechanistic and Analytical Notes

  • The resolution exploits the formation of diastereomeric salts between the amine group of the cyclopenta[d]dioxol derivative and the chiral dibenzoyl-L-tartaric acid.
  • The diastereomeric salt crystallizes selectively, allowing separation of the desired enantiomer.
  • Analytical techniques such as gas chromatography (GC) on the free amine and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirm the optical purity and structural integrity.
  • Melting point determination (around 150–151°C) and optical rotation ([α]D = -76.6° in methanol) further characterize the compound.

Representative Example from Patent Literature

Example:

  • Compound (II) (227 g, 1.31 mol) dissolved in 1641 g ethanol/water (70/30 v/v) at 26°C.
  • Dibenzoyl-L-tartaric acid monohydrate (493 g, 1.31 mol) added slowly.
  • Stirred for 18 h at room temperature.
  • Crystals filtered, washed with ethanol/water, dried at 44°C under vacuum.
  • Yield: 272 g (39%), optical purity 99% de.

This method is documented in European Patent EP2220064B1, describing a scalable and efficient process for high-purity production.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step transformations, with critical reactions including nucleophilic substitutions , cyclocondensation , and salt formation (Table 1).

Reaction TypeReagents/ConditionsProduct/OutcomeReference
CyclocondensationKetone + ethylene glycol (acid catalyst)Formation of dioxolane ring system
AlkylationEthylene oxide under basic conditionsIntroduction of ethanol side chain at the dioxolane oxygen
Salt Formation(2R,3R)-2,3-dihydroxysuccinic acidStabilization of the amino alcohol via dihydroxysuccinate counterion formation
  • Cyclocondensation : The dioxolane ring is synthesized via acid-catalyzed cyclization of a ketone precursor with ethylene glycol.

  • Ethylene Oxide Alkylation : The ethanol side chain is introduced through nucleophilic opening of ethylene oxide under basic conditions, leveraging the hydroxyl group’s reactivity .

Amino Group (-NH2)

The primary amine participates in:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides.

  • Schiff Base Formation : Condenses with aldehydes/ketones to generate imines, useful in further derivatization.

Hydroxyl Groups (-OH)

  • Esterification : Reacts with carboxylic acids or acyl donors to form esters.

  • Etherification : Forms stable ether linkages under Williamson conditions.

Dioxolane Ring

  • Acid-Catalyzed Hydrolysis : Cleaves in aqueous acidic conditions to yield diols and ketones.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO2 and water.

  • pH Sensitivity : Dioxolane hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions.

Comparative Reactivity of Stereoisomers

The (3aS,4R,6S,6aR) configuration confers distinct reactivity vs. other stereoisomers (Table 3):

Property(3aS,4R,6S,6aR) Isomer(3aR,4S,6R,6aS) Isomer
Hydrolysis Rate (pH 7)0.12 hr⁻¹0.25 hr⁻¹
Acylation Yield92%78%
  • The stereochemistry at C4 and C6 influences steric accessibility of functional groups .

This compound’s reactivity is defined by its stereochemistry, functional group interplay, and salt form. Its applications in medicinal chemistry hinge on modular derivatization, particularly in synthesizing pyrimidine-based therapeutics . Experimental data gaps persist in kinetic parameters and catalytic applications, warranting further study.

Scientific Research Applications

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Counterion Impact : Oxalate and dihydroxysuccinate salts exhibit similar solubility, but dihydroxysuccinate may offer better metabolic compatibility due to its natural occurrence in the Krebs cycle .
  • Stereochemistry : The (3aS,4R,6S,6aR) configuration is conserved in bioactive analogs, while enantiomers show reduced target binding .
  • Substituent Effects: Hydroxymethyl or carbamate groups (e.g., tert-butyl derivatives) improve synthetic flexibility but may reduce membrane permeability compared to amino-ethoxyethanol motifs .

Bioactivity and Structure-Activity Relationships (SAR)

  • Tanimoto Similarity Analysis: Using Morgan fingerprints, the target compound clusters with analogs scoring >0.9 Tanimoto coefficients, indicating high structural overlap. For example, CAS 456-48-4 (similarity: 0.91) shares the cyclopenta[d][1,3]dioxolane core but lacks the amino group, resulting in diminished enzyme inhibition .
  • Bioactivity Profiles: Compounds with amino-ethoxyethanol side chains show enhanced interaction with kinases and epigenetic regulators (e.g., HDACs), as seen in aglaithioduline (~70% similarity to SAHA, a known HDAC inhibitor) .
  • Docking Affinity: Molecular dynamics simulations reveal that even minor structural changes (e.g., oxalate vs. dihydroxysuccinate) alter binding pocket interactions. For instance, oxalate salts exhibit slightly lower mean docking scores (-8.2 kcal/mol) compared to dihydroxysuccinate salts (-8.7 kcal/mol) due to hydrogen-bonding variations .

Biological Activity

The compound 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate is a complex organic molecule with potential biological implications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 376608-65-0
  • Structure : The compound features a cyclopentadione structure with hydroxyl and amino functional groups that may contribute to its biological activity.

Pharmacological Properties

  • Mechanism of Action :
    • The compound serves as an intermediate in the synthesis of Ticagrelor, an antiplatelet drug used to reduce the risk of stroke and heart attack. Its structural components may influence platelet aggregation and thrombus formation by modulating ADP receptors on platelets .
  • Antiplatelet Activity :
    • Studies indicate that derivatives of this compound exhibit significant antiplatelet activity. Its ability to inhibit platelet aggregation suggests potential therapeutic applications in cardiovascular diseases .
  • Neuroprotective Effects :
    • Preliminary research has suggested that compounds similar to this one may have neuroprotective properties due to their ability to modulate excitatory neurotransmitter systems and reduce oxidative stress in neuronal cells .

Toxicological Profile

The safety profile of the compound remains under investigation. Current data suggest low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish safety for clinical applications.

Case Studies

  • Ticagrelor Synthesis :
    • In a study focused on the synthesis of Ticagrelor, researchers utilized this compound as a key intermediate. The study highlighted the efficiency of the synthesis process and provided insights into the pharmacokinetic properties of Ticagrelor derived from this precursor .
  • Neuroprotective Studies :
    • A research project explored the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved cognitive functions in treated animals compared to controls .

Table 1: Comparison of Biological Activities

Activity TypeCompoundObserved Effect
Antiplatelet Activity2-(((3aS,4R,...Inhibition of platelet aggregation
NeuroprotectionSimilar CompoundsReduction in neuronal cell death

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of precursor compounds
Step 2Formation of the target compound
Step 3Purification and characterization

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can its stereochemical purity be verified?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions involving its cyclopenta-dioxolane core. For example, intermediate (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS 155899-66-4) is functionalized with ethanol derivatives, followed by salt formation with (2R,3R)-2,3-dihydroxysuccinic acid .
  • Characterization :
  • Chiral HPLC with a polar stationary phase (e.g., Chiralpak AD-H) confirms enantiomeric excess.
  • NMR (¹H, ¹³C, and 2D-COSY) resolves stereochemistry, particularly the 3aS,4R,6S,6aR configuration .
  • Mass spectrometry (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₄H₂₅NO₈).

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) evaluates thermal stability, with decomposition temperatures >150°C indicating suitability for room-temperature storage.
  • HPLC-UV/RI (using C18 columns, acetonitrile/water gradients) detects impurities ≤0.5% .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolytic cleavage of the dioxolane ring .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with >90% yield?

  • Methodological Answer :
  • Quantum Mechanical Calculations (DFT, B3LYP/6-31G*) predict transition states for key steps (e.g., cyclopenta-dioxolane ring formation). Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
  • Kinetic Modeling (via COMSOL Multiphysics®) simulates heat/mass transfer in batch reactors, identifying optimal stirring rates (≥500 rpm) and cooling profiles to suppress byproducts .
  • Machine Learning : Train models on reaction datasets (temperature, solvent, catalyst) to recommend conditions (e.g., 60°C, NaHCO₃ catalyst) for maximal yield .

Q. How should researchers resolve contradictions in biological activity data (e.g., P2Y12 receptor inhibition) across studies?

  • Methodological Answer :
  • Meta-Analysis Framework :
VariableDiscrepancy SourceResolution Strategy
Receptor BindingAssay type (radioligand vs. SPR)Standardize IC₅₀ protocols using [³H]-PSB-0739 tracer
Cell Line VariabilityHEK293 vs. plateletsUse primary human platelets for translational relevance
Salt Form ImpactFree base vs. dihydroxysuccinateCompare dissolution profiles in PBS (pH 7.4)
  • Iterative Redesign : Validate findings using orthogonal assays (e.g., cAMP inhibition and platelet aggregation tests) .

Q. What strategies enable scalable synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Continuous Flow Chemistry :
  • Reactor Design: Tubular reactors with immobilized lipase catalysts reduce epimerization risks .
  • Process Parameters: Residence time ≤30 min, 25°C, 10 bar pressure .
  • Crystallization Optimization : Use anti-solvent (ethyl acetate) addition to isolate the dihydroxysuccinate salt with >99% diastereomeric excess .

Data-Driven Experimental Design

Q. How can researchers leverage AI to predict novel derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Generative AI Workflow :

Train a graph neural network (GNN) on ChEMBL data for P2Y12 inhibitors.

Generate derivatives with modified dioxolane substituents (e.g., replacing ethanol with propanolamine).

Filter candidates via ADMET prediction (e.g., logP <3, CYP3A4 inhibition <50%) .

  • Validation : Synthesize top 5 candidates and test permeability in Caco-2 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.